molecular formula C27H31NO B1681207 TAK-070 free base CAS No. 212571-56-7

TAK-070 free base

Katalognummer: B1681207
CAS-Nummer: 212571-56-7
Molekulargewicht: 385.5 g/mol
InChI-Schlüssel: SETMAZMOXYOEJA-NRFANRHFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TAK-070 free base is a noncompetitive and orally active inhibitor of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). This enzyme is a rate-limiting protease responsible for the generation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease. This compound has shown promise in reducing amyloid-beta pathology and improving cognitive impairments in animal models of Alzheimer’s disease .

Vorbereitungsmethoden

The synthetic routes and reaction conditions for TAK-070 free base are not extensively detailed in publicly available literature. it is known that the compound is synthesized through a series of chemical reactions involving the formation of its core structure and subsequent functionalization to achieve the desired inhibitory activity against BACE1 . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product.

Wissenschaftliche Forschungsanwendungen

Alzheimer’s Disease Research

TAK-070 free base has significant applications in Alzheimer's disease research, where it has been shown to:

  • Reduce brain levels of soluble amyloid-beta peptides.
  • Increase levels of neurotrophic soluble amyloid precursor protein alpha (sAPPα), which is beneficial for neuronal health and survival .

In animal models, TAK-070 has demonstrated improvements in cognitive impairments associated with Alzheimer's disease. For instance, studies have shown that treatment with TAK-070 leads to a decrease in amyloid-beta secretion and an increase in sAPPα levels, indicating a potential neuroprotective effect .

Comparative Analysis with Other BACE1 Inhibitors

TAK-070 is often compared with other BACE1 inhibitors such as LY2886721, MK-8931 (verubecestat), and AZD3293 (lanabecestat). The following table summarizes these comparisons:

Compound NameStructure TypeBACE1 InhibitionUnique Features
TAK-070Small moleculeYesNoncompetitive inhibitor; potential safety advantages
LY2886721Small moleculeYesPotent selective BACE1 inhibitor
MK-8931Small moleculeYesAdvanced clinical trials for Alzheimer's
AZD3293Small moleculeYesDual-action on BACE1 and gamma-secretase

Cognitive Improvement in Animal Models

A notable study published in The Journal of Neuroscience demonstrated that TAK-070 significantly ameliorated behavioral deficits in a mouse model of Alzheimer's disease. The study found that mice treated with TAK-070 exhibited improved cognitive function as measured by object recognition tasks. The compound reduced amyloid-beta levels and increased sAPPα secretion, supporting its therapeutic potential .

Neuroprotective Properties

Further research has indicated that TAK-070 may influence neurotransmitter systems and exhibit neuroprotective properties through modulation of signaling pathways associated with neuronal health. In vitro studies have shown that treatment with TAK-070 leads to a concentration-dependent reduction in amyloid-beta secretion from human neuroblastoma cells .

Vergleich Mit ähnlichen Verbindungen

TAK-070 free base is unique in its noncompetitive inhibition of BACE1, distinguishing it from other BACE1 inhibitors that typically act through competitive mechanisms. Similar compounds include other BACE1 inhibitors such as LY2886721, MK-8931 (verubecestat), and AZD3293 (lanabecestat). These compounds also target BACE1 but differ in their binding sites and inhibitory mechanisms . This compound’s noncompetitive inhibition offers potential advantages in terms of reduced side effects and sustained efficacy in reducing amyloid-beta pathology .

Biologische Aktivität

TAK-070 free base is a compound primarily studied for its potential therapeutic applications in Alzheimer's disease (AD) as a noncompetitive inhibitor of beta-secretase 1 (BACE1). This enzyme plays a crucial role in the production of amyloid-beta (Aβ) peptides, which aggregate to form plaques that are characteristic of AD. The inhibition of BACE1 is therefore a strategic target for reducing Aβ levels and ameliorating cognitive decline associated with AD.

TAK-070 functions as a noncompetitive inhibitor of BACE1, with an IC50 value of 3.15 μM . This means that it effectively inhibits the enzyme's activity, thereby decreasing the production of Aβ peptides in the brain. The reduction of soluble Aβ levels has been linked to improvements in cognitive function in various animal models of AD .

Research Findings

In preclinical studies, TAK-070 demonstrated significant efficacy in ameliorating behavioral deficits and Aβ pathology in mouse models. Specifically, Fukumoto et al. (2010) reported that administration of TAK-070 led to a marked decrease in soluble Aβ levels and improved cognitive performance in treated mice compared to untreated controls .

Key Data Points

Parameter Value
Target Enzyme BACE1
IC50 3.15 μM
Molecular Formula C₂₇H₃₁NO
Molecular Weight 385.54 g/mol
Research Focus Alzheimer’s Disease

Case Studies and Clinical Trials

While TAK-070 has shown promise in preclinical studies, its clinical development faced challenges. It was included in early-phase clinical trials aimed at assessing its safety and efficacy in humans. However, reports indicate that the compound was eventually removed from the pipeline due to abnormal liver biochemistry observed during trials .

Summary of Clinical Trials

Trial Phase Status Notes
Phase 1TerminatedAbnormal liver biochemistry noted
Phase 2Not availableNo further development reported

Implications for Alzheimer’s Disease Therapy

The inhibition of BACE1 represents a significant strategy for AD treatment, as reducing Aβ levels could potentially slow disease progression. TAK-070's ability to penetrate the blood-brain barrier enhances its therapeutic potential, although its clinical viability remains uncertain due to the adverse effects observed during trials .

Future Directions

Further research is needed to explore alternative compounds with similar mechanisms but improved safety profiles. Investigating other BACE1 inhibitors may provide insights into effective treatments for AD without the complications seen with TAK-070.

Eigenschaften

CAS-Nummer

212571-56-7

Molekularformel

C27H31NO

Molekulargewicht

385.5 g/mol

IUPAC-Name

N,N-dimethyl-2-[(2R)-6-[(4-phenylphenyl)methoxy]-1,2,3,4-tetrahydronaphthalen-2-yl]ethanamine

InChI

InChI=1S/C27H31NO/c1-28(2)17-16-21-8-13-26-19-27(15-14-25(26)18-21)29-20-22-9-11-24(12-10-22)23-6-4-3-5-7-23/h3-7,9-12,14-15,19,21H,8,13,16-18,20H2,1-2H3/t21-/m0/s1

InChI-Schlüssel

SETMAZMOXYOEJA-NRFANRHFSA-N

SMILES

CN(C)CCC1CCC2=C(C1)C=CC(=C2)OCC3=CC=C(C=C3)C4=CC=CC=C4

Isomerische SMILES

CN(C)CC[C@@H]1CCC2=C(C1)C=CC(=C2)OCC3=CC=C(C=C3)C4=CC=CC=C4

Kanonische SMILES

CN(C)CCC1CCC2=C(C1)C=CC(=C2)OCC3=CC=C(C=C3)C4=CC=CC=C4

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

TAK-070, TAK 070, TAK070

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TAK-070 free base
Reactant of Route 2
Reactant of Route 2
TAK-070 free base
Reactant of Route 3
Reactant of Route 3
TAK-070 free base
Reactant of Route 4
Reactant of Route 4
TAK-070 free base
Reactant of Route 5
TAK-070 free base
Reactant of Route 6
Reactant of Route 6
TAK-070 free base

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.